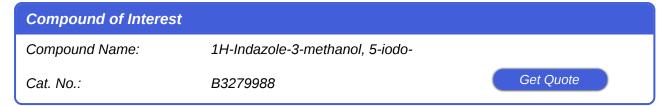


Application Notes and Protocols: Synthesis of 1H-Indazole-3-methanol, 5-iodo-

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of **1H-Indazole-3-methanol**, **5-iodo-**, a valuable building block in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives showing potent biological activities, particularly as kinase inhibitors for cancer therapy.[1][2][3] The iodo-substitution at the 5-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role in Synthesis
Methyl 5-iodo-1H- indazole-3- carboxylate	C9H7IN2O2	302.07	Starting Material
1H-Indazole-3- methanol, 5-iodo-	C8H7IN2O	274.06	Final Product



Table 2: Representative Biological Activity of Indazole Derivatives

The following table showcases the potent inhibitory activity of similar indazole-based compounds against various protein kinases, highlighting the therapeutic potential of this scaffold.

Compound/Derivati ve	Target	Activity (IC50)	Reference
82a	Pim-1, Pim-2, Pim-3	0.4 nM, 1.1 nM, 0.4 nM	[1]
109	EGFR T790M, EGFR	5.3 nM, 8.3 nM	[1]
107	EGFR L858R/T790M	0.07 μΜ	[1]
2f	Various cancer cell lines	0.23–1.15 μΜ	[1]

Experimental Protocols

The synthesis of **1H-Indazole-3-methanol**, **5-iodo-** is proposed via a two-step process starting from the commercially available Methyl 5-iodo-1H-indazole-3-carboxylate. This involves the reduction of the ester functionality to a primary alcohol.

Diagram: Synthetic Workflow



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Caption: Synthetic route for **1H-Indazole-3-methanol**, **5-iodo-**.

Protocol 1: Synthesis of 1H-Indazole-3-methanol, 5-iodo-

This protocol details the reduction of Methyl 5-iodo-1H-indazole-3-carboxylate to yield the target compound.



Materials:

- Methyl 5-iodo-1H-indazole-3-carboxylate
- Lithium aluminum hydride (LiAlH4)
- Anhydrous tetrahydrofuran (THF)
- · Ethyl acetate
- Saturated aqueous sodium sulfate (Na2SO4) solution
- Anhydrous magnesium sulfate (MgSO4)
- Round-bottom flask
- · Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend Methyl 5-iodo-1H-indazole-3-carboxylate in anhydrous THF.
- Cooling: Cool the suspension to 0 °C using an ice bath.
- Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF to the cooled suspension with vigorous stirring.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).



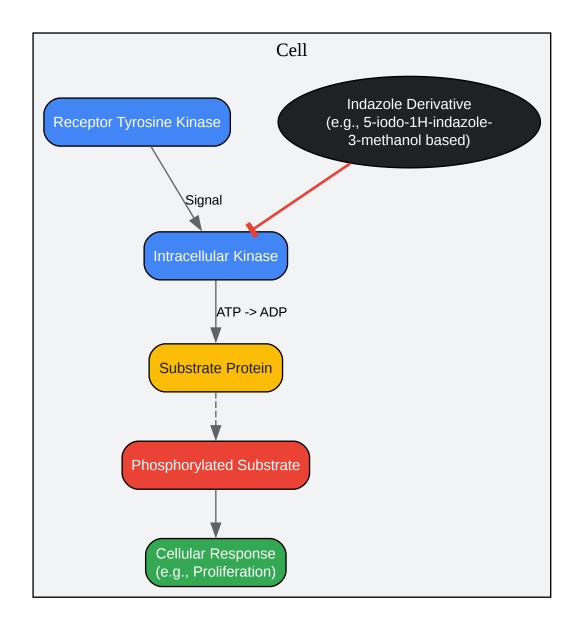
- Quenching: Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again by water, while cooling the flask in an ice bath.
- Workup: Filter the resulting mixture through a pad of celite and wash the filter cake with ethyl
 acetate.
- Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography to obtain 1H-Indazole-3-methanol, 5-iodo-.

Applications in Drug Discovery

1H-Indazole-3-methanol, 5-iodo- is a valuable intermediate for the synthesis of more complex molecules in drug discovery. The indazole core is a key pharmacophore in many kinase inhibitors. The 3-methanol group can be further modified or may participate in hydrogen bonding interactions within the kinase active site. The 5-iodo group provides a reactive site for introducing further diversity through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the exploration of the chemical space around the indazole scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Diagram: Representative Signaling Pathway Inhibition





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Caption: Inhibition of a generic kinase signaling pathway.

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